molecular formula C17H27N3O3 B2863765 2-((2-Ethylhexyl)amino)-4-oxo-4-(pyridin-3-ylamino)butanoic acid CAS No. 1047681-01-5

2-((2-Ethylhexyl)amino)-4-oxo-4-(pyridin-3-ylamino)butanoic acid

Cat. No. B2863765
CAS RN: 1047681-01-5
M. Wt: 321.421
InChI Key: QWASCNVATZKQDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((2-Ethylhexyl)amino)-4-oxo-4-(pyridin-3-ylamino)butanoic acid, also known as EAA-041, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyridine-based molecules and has shown promising results in various studies.

Scientific Research Applications

Antimicrobial Activity

This compound exhibits potential as an antimicrobial agent. Derivatives of aminobenzoic acid, which share a similar structure, have been synthesized and shown to possess significant activity against bacterial strains such as Staphylococcus aureus and Escherichia coli . The structural similarity suggests that 2-((2-Ethylhexyl)amino)-4-oxo-4-(pyridin-3-ylamino)butanoic acid could be explored for its efficacy in treating infections caused by these pathogens.

properties

IUPAC Name

2-(2-ethylhexylamino)-4-oxo-4-(pyridin-3-ylamino)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O3/c1-3-5-7-13(4-2)11-19-15(17(22)23)10-16(21)20-14-8-6-9-18-12-14/h6,8-9,12-13,15,19H,3-5,7,10-11H2,1-2H3,(H,20,21)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWASCNVATZKQDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CNC(CC(=O)NC1=CN=CC=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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